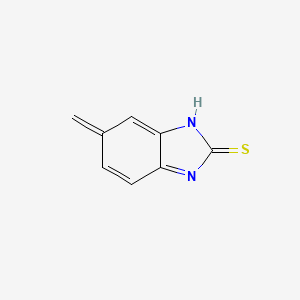

6-methylidene-1H-benzimidazole-2-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

6-methylidene-1H-benzimidazole-2-thione |

InChI |

InChI=1S/C8H6N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |

InChI Key |

GIDZDBKBIQEYGI-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC2=NC(=S)NC2=C1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 6 Methylidene 1h Benzimidazole 2 Thione

Investigative Studies on Tautomerism and Isomeric Equilibria

The phenomenon of tautomerism is a fundamental aspect of the chemistry of heterocyclic compounds, and 6-methylidene-1H-benzimidazole-2-thione is no exception. Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. In the case of this compound, the principal tautomeric relationship is between the thione and thiol forms. Furthermore, the presence of the exocyclic methylidene group introduces the possibility of additional isomeric forms, creating a complex equilibrium landscape.

Theoretical and experimental studies on related benzimidazole-2-thione systems have consistently shown that the thione tautomer is thermodynamically more stable than the corresponding thiol tautomer. ucf.edunih.govnih.gov This preference is generally attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as resonance stabilization of the thioamide group.

While direct experimental or computational studies on this compound are not extensively available in the reviewed literature, the principles of tautomerism in substituted benzimidazoles provide a strong basis for understanding its behavior. nih.govresearchgate.net The equilibrium between the thione and thiol forms can be investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as computational methods. mdpi.comnih.gov

Thione-Thiol Tautomerism:

The primary tautomeric equilibrium for this compound involves the migration of a proton from one of the nitrogen atoms of the imidazole (B134444) ring to the exocyclic sulfur atom. This results in two main tautomeric forms:

This compound: This is the thione form, characterized by a C=S double bond.

2-mercapto-6-methylidene-1H-benzimidazole: This is the thiol form, containing a sulfhydryl (-SH) group.

Computational studies on analogous 5(6)-substituted benzimidazole-2-thiones have been performed to determine the relative stabilities of the tautomers. These studies typically employ Density Functional Theory (DFT) methods to calculate the Gibbs free energies of the different forms. researchgate.net For the parent benzimidazole-2-thione, the thione form is significantly more stable. The introduction of substituents on the benzene (B151609) ring can influence the position of this equilibrium, although the thione form generally remains predominant. ucf.edu

Influence of the 6-Methylidene Group on Tautomeric Equilibrium:

The exocyclic methylidene group at the 6-position is expected to influence the tautomeric equilibrium through its electronic effects. The methylidene group can participate in conjugation with the benzimidazole (B57391) ring system. This extended conjugation could potentially stabilize both the thione and thiol forms to different extents.

Isomeric Equilibria:

In addition to thione-thiol tautomerism, the unsymmetrical nature of the this compound core gives rise to positional isomers. The proton on the imidazole ring can reside on either N1 or N3. In a symmetric 5-substituted benzimidazole, these two positions are equivalent. However, in the case of a 6-substituted derivative like the one , N1 and N3 are chemically distinct, leading to two possible isomers for each tautomeric form:

This compound and 5-methylidene-1H-benzimidazole-2-thione .

2-mercapto-6-methylidene-1H-benzimidazole and 2-mercapto-5-methylidene-1H-benzimidazole .

The relative populations of these isomers in solution are governed by their thermodynamic stabilities. nih.gov Theoretical calculations are a powerful tool to assess these subtle energy differences. ucf.edunih.gov

Spectroscopic and Computational Data:

Due to the lack of direct experimental data for this compound in the literature, the following tables are constructed based on data for the parent benzimidazole-2-thione and related substituted derivatives to provide an illustrative understanding.

Table 1: Representative Spectroscopic Data for Benzimidazole-2-thione Tautomers (Illustrative)

| Tautomer Form | 13C-NMR Chemical Shift (C=S/C-S) (ppm) | IR Frequency (νC=S) (cm-1) |

| Thione | ~168 | ~1250 |

| Thiol | ~150 | N/A |

Note: The data in this table is based on general values for benzimidazole-2-thiones and is intended for illustrative purposes only. Specific values for this compound may vary.

Table 2: Calculated Relative Energies of Benzimidazole-2-thione Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0 (Reference) |

| Thiol | +5 to +10 |

Note: This table presents a hypothetical range of relative energies based on computational studies of similar compounds. The actual energy difference for this compound would require specific theoretical calculations.

Chemical Reactivity and Mechanistic Studies of 6 Methylidene 1h Benzimidazole 2 Thione

Elucidation of Reaction Pathways and Kinetic Profiles

The reactivity of 6-methylidene-1H-benzimidazole-2-thione is characterized by several potential reaction pathways, primarily involving the exocyclic double bond and the thione group. Due to the conjugated system formed by the methylidene group and the benzimidazole (B57391) ring, the exocyclic double bond is activated towards nucleophilic attack, particularly in Michael-type additions.

Michael Addition Reactions: The exocyclic methylene (B1212753) group, being in conjugation with the benzimidazole ring, acts as a Michael acceptor. Nucleophiles can add to the β-carbon of the double bond, leading to the formation of 6-substituted methyl-1H-benzimidazole-2-thione derivatives. The general mechanism involves the attack of a nucleophile (Nu⁻) on the terminal carbon of the methylidene group, followed by protonation.

Reaction with Thiols: Thiol nucleophiles readily participate in aza-Michael additions with α,β-unsaturated systems. In a manner analogous to other heterocyclic systems, the reaction of this compound with thiols is anticipated to proceed under base catalysis, such as with triethylamine (B128534), to generate the corresponding thioether adducts. acs.org The rate of this reaction is influenced by the nucleophilicity of the thiol and the electrophilicity of the exocyclic double bond.

Reaction with Amines: Amines can also act as nucleophiles in Michael additions to the exocyclic double bond. The reaction outcome and kinetics would likely depend on the nature of the amine (primary, secondary) and the reaction conditions.

Diels-Alder Reactions: The exocyclic diene system is a potential candidate for [4+2] cycloaddition reactions, where it can act as the diene component. The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile.

Normal Electron-Demand Diels-Alder: In this scenario, the this compound would react with electron-deficient dienophiles. The presence of the electron-donating benzimidazole ring system could enhance the HOMO energy of the diene, thereby facilitating the reaction. masterorganicchemistry.comijcrcps.com

Inverse Electron-Demand Diels-Alder: Conversely, with electron-rich dienophiles, the compound could potentially participate in an inverse electron-demand Diels-Alder reaction. The feasibility of this pathway would be influenced by the ability of the benzimidazole-2-thione moiety to lower the LUMO energy of the diene system. ijcrcps.com

Kinetic Profiles: Detailed kinetic studies specifically on this compound are not extensively reported in the literature. However, drawing parallels from studies on other α,β-unsaturated carbonyl compounds and heterocyclic systems, several factors can be inferred to govern the kinetic profiles of its reactions. nih.govku.dk

For Michael additions, the reaction rates are expected to be dependent on the concentration of both the substrate and the nucleophile, and the rate can be significantly influenced by the basicity of the catalyst used. The rate constants (k₂) for the addition of thiols to α,β-unsaturated systems are known to vary significantly based on the structure of the unsaturated compound and the pKa of the thiol. nih.govku.dk

| Reaction Type | Reactant | General Conditions | Anticipated Product |

| Michael Addition | Thiol (R-SH) | Base catalyst (e.g., Et₃N) | 6-(R-thiomethyl)-1H-benzimidazole-2-thione |

| Michael Addition | Amine (R₂NH) | Solvent (e.g., EtOH) | 6-(R₂N-methyl)-1H-benzimidazole-2-thione |

| Diels-Alder | Maleimide | Thermal or Lewis acid catalysis | Spiro[benzimidazole-6,5'- researchgate.netazabicyclo[2.2.1]heptane]-2-thione derivative |

Influence of Substituents on Compound Reactivity and Selectivity

The reactivity and selectivity of this compound can be significantly modulated by introducing substituents at various positions of the benzimidazole ring or on the exocyclic methylene group itself.

Substituents on the Benzimidazole Ring:

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups on the benzene (B151609) ring of the benzimidazole moiety would increase the electron density of the aromatic system. This electronic enrichment would be transmitted to the exocyclic double bond, potentially increasing its nucleophilicity and enhancing its reactivity in normal electron-demand Diels-Alder reactions where the substituted benzimidazole acts as the diene. masterorganicchemistry.com Conversely, the increased electron density might decrease the rate of Michael additions by deactivating the Michael acceptor.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro or cyano groups would decrease the electron density of the benzimidazole ring. This would make the exocyclic double bond more electrophilic and thus more susceptible to Michael additions. acs.org In the context of Diels-Alder reactions, EWGs on the benzimidazole ring would lower the HOMO energy, potentially slowing down normal electron-demand reactions but favoring inverse electron-demand pathways. ijcrcps.com

Substituents on the Exocyclic Methylene Group:

The introduction of substituents on the exocyclic methylene group would have a profound impact on both steric and electronic factors governing reactivity.

Steric Hindrance: Bulky substituents on the methylene carbon would sterically hinder the approach of nucleophiles in Michael additions and dienophiles in Diels-Alder reactions, leading to a decrease in reaction rates.

Electronic Effects: Substituents on the vinyl group can alter the electrophilicity of the Michael acceptor. For instance, an electron-withdrawing group on the methylene carbon would further activate the system towards nucleophilic attack. The reactivity of vinyl sulfonamides, for example, is highly tunable by modifying the substituents on the nitrogen atom. rsc.org

| Substituent (on Benzene Ring) | Effect on Michael Addition Rate | Effect on Normal Electron-Demand Diels-Alder Rate |

| Electron-Donating (e.g., -OCH₃) | Decrease | Increase |

| Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |

Investigation of Rearrangement Reactions

Heterocyclic compounds, particularly those with unsaturated side chains, are known to undergo a variety of rearrangement reactions, often triggered by thermal or photochemical stimuli.

Photochemical Rearrangements: While specific studies on this compound are scarce, related benzimidazole systems have been shown to undergo photochemical transformations. For instance, photolysis of certain benzimidazoles can lead to dehydrodimerization or even ring-opening and rearrangement to form other heterocyclic structures. acs.org It is plausible that the exocyclic double bond in this compound could participate in photochemical [2+2] cycloadditions, either intramolecularly if a suitable reactive partner is present elsewhere in the molecule, or intermolecularly. Furthermore, photo-Beckmann rearrangements have been observed with vinyl migration in other systems, suggesting a potential, albeit speculative, pathway for rearrangement. researchgate.net

Thermal Rearrangements: Thermal rearrangements are also a possibility. For instance, sigmatropic rearrangements, such as the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement (Claisen or Cope-type), could occur if an appropriate substituent is present on the exocyclic methylene group or the nitrogen of the imidazole (B134444) ring. For example, a 6-allyl-1H-benzimidazole-2-thione could potentially undergo a thio-Claisen rearrangement. While not directly involving the methylidene group, such rearrangements highlight the potential for dynamic isomerization in related structures. In one study, a thermal 1,3-sigmatropic rearrangement of a 4-phenyl-1,5-benzodiazepine-2-thione derivative led to the formation of a benzimidazole derivative. researchgate.net

Acid-Catalyzed Rearrangements: Acidic conditions can promote isomerizations and rearrangements. For example, the protonation of the exocyclic double bond could lead to a carbocation intermediate that might undergo skeletal rearrangements before being trapped by a nucleophile.

Due to the lack of specific experimental data on the rearrangement reactions of this compound, the exploration of these pathways remains a fertile ground for future research.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic environment of a molecule, which is fundamental to understanding its chemical behavior and properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. For the benzimidazole-2-thione derivatives M1 and M2, DFT calculations have been employed to determine their optimized molecular geometries. materialsciencejournal.org These calculations, often performed using specific basis sets like B3LYP/6-311+G(d,p), provide the most stable arrangement of atoms in the molecule by minimizing its energy. materialsciencejournal.org

The optimized geometry parameters, including bond lengths and angles, can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in the study of M1 and M2, the optimized geometries showed slight deviations from the X-ray structures, which is a common and expected outcome that provides insights into the molecule's conformation in the gaseous phase versus the solid state. materialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO), Mulliken Charges, and Molecular Electrostatic Potential (MESP)

The electronic properties of a molecule are key to its reactivity and interactions. Several computational tools are used to analyze these features:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For the benzimidazole-2-thione derivatives M1 and M2, the HOMO-LUMO energies were calculated to understand their electronic behavior and potential for chemical reactions. materialsciencejournal.org

Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. materialsciencejournal.org This information is vital for understanding the charge distribution and identifying the electrophilic and nucleophilic sites within the molecule. In the case of M1 and M2, Mulliken charges were computed to provide a detailed picture of the electrostatic landscape of the molecules. materialsciencejournal.org

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map shows regions of positive potential (typically colored blue), which are attractive to nucleophiles, and regions of negative potential (typically colored red), which are attractive to electrophiles. For M1 and M2, MESP analysis helped to identify the regions most likely to be involved in intermolecular interactions. materialsciencejournal.org

| Parameter | 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) | 4,5-Dimethylbenzimidazolene-2-thione (M2) |

| HOMO Energy | Data not available in search results | Data not available in search results |

| LUMO Energy | Data not available in search results | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results | Data not available in search results |

Computational Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For various benzimidazole (B57391) derivatives, DFT calculations have been successfully used to predict their vibrational frequencies (IR) and chemical shifts (NMR), showing good agreement with experimental observations. researchgate.net

Molecular Interaction and Binding Affinity Studies

Understanding how a molecule interacts with biological macromolecules is crucial for drug discovery and development. Computational techniques play a significant role in this area.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. materialsciencejournal.orgnih.gov This method is widely used to screen potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target.

For the benzimidazole-2-thione derivatives M1 and M2, molecular docking studies were performed to investigate their potential as antibacterial agents. materialsciencejournal.org The compounds were docked into the active site of the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV). materialsciencejournal.org The results indicated that both M1 and M2 could bind effectively within the active site of the protein, suggesting they could be potential inhibitors. materialsciencejournal.org The binding energies and the specific amino acid residues involved in the interactions were also identified through these simulations. materialsciencejournal.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) | Staphylococcus epidermidis TcaR (4EJV) | Higher than standard drug | Data not available in search results |

| 4,5-Dimethylbenzimidazolene-2-thione (M2) | Staphylococcus epidermidis TcaR (4EJV) | Higher than standard drug | Data not available in search results |

Characterization of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions, are critical for the stability of molecular complexes. Computational methods can be used to characterize these forces in detail.

For the benzimidazole-2-thione derivatives M1 and M2, Hirshfeld surface analysis was used to investigate the intermolecular interactions in their crystal structures. materialsciencejournal.org This analysis revealed the significant contributions of N-H...S and N-H...O hydrogen bonds to the crystal packing of M1, while N-H...S hydrogen bonds were prominent in the structure of M2. materialsciencejournal.org The study also quantified the percentage contribution of different types of intermolecular contacts, providing a comprehensive understanding of the forces governing the solid-state architecture of these compounds. materialsciencejournal.org

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational and theoretical chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving 6-methylidene-1H-benzimidazole-2-thione at a molecular level. While specific theoretical studies focusing exclusively on the reaction mechanisms and energetics of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on the broader benzimidazole-2-thione class and related heterocyclic thiones. These computational approaches are crucial for predicting reaction pathways, determining the stability of intermediates and transition states, and elucidating the factors that control reaction outcomes.

Density Functional Theory (DFT) is a primary tool employed for these investigations, offering a balance between computational cost and accuracy. Such studies can provide detailed insights into the electronic structure and energy changes that occur throughout a reaction. For instance, in reactions such as alkylation, which is common for benzimidazole-2-thiones, theoretical calculations can determine the energetic favorability of N-alkylation versus S-alkylation by comparing the activation barriers and the thermodynamic stability of the resulting products. mdpi.comresearchgate.net

Furthermore, computational models can elucidate the mechanisms of more complex reactions. For example, in cycloaddition reactions, theoretical studies can distinguish between concerted and stepwise pathways. mdpi.comresearchgate.netresearchgate.netrsc.org The energetics of each step, including the identification of transition states and any intermediates, can be meticulously mapped out. This level of detail is often challenging to obtain through experimental means alone.

The insights gained from these theoretical investigations are not merely academic. They can guide the rational design of synthetic routes, help in optimizing reaction conditions to favor desired products, and predict the reactivity of novel derivatives. While awaiting specific computational studies on this compound, the established theoretical frameworks for similar molecules provide a robust foundation for understanding its chemical behavior.

Hypothetical Reaction Energetics Data

The following table illustrates the type of data that would be generated from a detailed theoretical investigation into the reaction mechanisms of this compound. The values presented are hypothetical and serve to demonstrate the nature of computational outputs in such studies.

| Reaction Type | Reactants | Product(s) | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) | Computational Method |

| N-Alkylation | This compound + CH3I | 1-methyl-6-methylidene-1H-benzimidazole-2-thione | 85 | -40 | DFT/B3LYP/6-31G |

| S-Alkylation | This compound + CH3I | 2-(methylthio)-6-methylidene-1H-benzimidazole | 75 | -60 | DFT/B3LYP/6-31G |

| [3+2] Cycloaddition | This compound + Maleimide | Substituted pyrrolidine-fused benzimidazole | 110 | -80 | DFT/B3LYP/6-31G |

| Thionation | 6-methylidene-1H-benzimidazol-2-one + Lawesson's Reagent | This compound | 130 | -25 | DFT/B3LYP/6-31G |

Coordination Chemistry of 6 Methylidene 1h Benzimidazole 2 Thione

Ligand Properties and Coordination Modes

6-Methylidene-1H-benzimidazole-2-thione is a polyfunctional ligand possessing several potential coordination sites: the two nitrogen atoms of the benzimidazole (B57391) ring, the exocyclic sulfur atom of the thione group, and the π-system of the benzene (B151609) ring and the methylidene group. The presence of the thione group (C=S) is of particular interest, as the sulfur atom is a soft donor and is expected to coordinate readily to soft metal ions.

In its neutral form, the ligand can exist in tautomeric forms, primarily the thione and thiol forms. However, in the solid state and in solution, benzimidazole-2-thione and its derivatives predominantly exist in the thione form. Coordination to a metal center can occur through several modes:

Monodentate Coordination: The most common mode of coordination for benzimidazole-2-thione and its derivatives involves the sulfur atom, which acts as a neutral, monodentate ligand. ekb.eg This is attributed to the high electron density and soft character of the sulfur atom. Coordination can also occur through one of the nitrogen atoms, typically the imino nitrogen (N1), which has a lone pair of electrons available for donation. rsc.org

Bidentate Bridging Coordination: In dinuclear or polynuclear complexes, the ligand can act as a bridging ligand. For instance, in some copper(I) complexes of 1H-benzimidazole-2(3H)-thione, the ligand bridges two metal centers through its exocyclic sulfur atom. researchgate.net

Chelating Coordination: While less common for the parent ligand, derivatives with appropriate substituents can act as chelating ligands.

The electronic properties of the ligand are influenced by the interplay between the electron-donating imino group, the electron-withdrawing thione group, and the exocyclic methylidene group. The methylidene group, in particular, can modulate the electronic density and steric environment around the coordination sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-2-thione derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.govmdpi.com Common solvents include ethanol, methanol, and dimethylformamide (DMF). The reaction is often carried out at room temperature or with gentle heating under reflux. researchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can influence the final structure of the complex, leading to the formation of mononuclear, dinuclear, or polynuclear species. nih.govrsc.org

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. A shift in the ν(C=S) stretching frequency upon complexation indicates the involvement of the sulfur atom in bonding. Similarly, changes in the ν(N-H) and ν(C=N) bands can provide evidence for coordination through the nitrogen atoms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation provide insights into the binding mode. nih.govresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in confirming the empirical formula. researchgate.net

| Compound Name |

| This compound |

| 1H-benzimidazole-2(3H)-thione |

| 5-methoxy-1H-benzimidazole-2(3H)-thione |

| Copper(I) |

| Zinc(II) |

| Cobalt(II) |

| Nickel(II) |

| Silver(I) |

Electronic and Structural Analysis of Coordination Compounds

The electronic and structural properties of metal complexes of benzimidazole-2-thione derivatives are intrinsically linked to the coordination environment of the metal ion and the nature of the ligand.

Electronic Properties: The electronic spectra of these complexes are influenced by the metal ion and the ligand. For transition metal complexes, d-d electronic transitions are often observed in the visible region of the spectrum, providing information about the geometry around the metal center. Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), are also common and can be quite intense. nih.gov The position and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the substituents on the benzimidazole ring.

Structural Analysis: Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of coordination compounds. ekb.egrsc.org For complexes of benzimidazole-2-thione and its derivatives, X-ray crystallography has confirmed various coordination modes. For example, in a copper(I) complex with 5-methoxy-1H-benzimidazole-2(3H)-thione, the copper ion is tetrahedrally coordinated to the sulfur atom of the thione ligand, a chloride ion, and two triphenylphosphine (B44618) ligands. ekb.eg In dinuclear copper(I) complexes of 1H-benzimidazole-2(3H)-thione, the crystal structure reveals a bridging coordination mode through the sulfur atom. researchgate.net

The crystal packing of these complexes is often stabilized by a network of intermolecular interactions, including hydrogen bonding (e.g., N-H···S or N-H···anion) and π-π stacking interactions between the aromatic benzimidazole rings. ekb.eg These non-covalent interactions play a crucial role in the formation of supramolecular architectures.

A summary of crystallographic data for a related benzimidazole-2-thione complex is presented in the table below. While specific data for a this compound complex is not available, this provides a representative example of the structural analysis performed on this class of compounds.

After a thorough search of scientific literature, there is no available data regarding the biological activity of the specific chemical compound “this compound.” The requested investigations into its molecular mechanisms, in vitro antimicrobial, antiparasitic, antioxidant, and enzyme-inhibiting properties have not been reported in the accessible scientific domain.

Consequently, it is not possible to generate an article based on the provided outline for this particular compound. Research on the biological activities of the benzimidazole-2-thione scaffold is extensive; however, this information pertains to various derivatives and not the specific 6-methylidene substituted compound as requested.

Biological Activity: Mechanistic and in Vitro Investigations

Cell-Based Antiproliferative Activity (In Vitro Cell Line Studies)

No publicly available data from in vitro cell line studies could be found for 6-methylidene-1H-benzimidazole-2-thione.

Exploration of Non Biological Applications

Applications in Advanced Materials Science (e.g., Electronic, Optical, and Fluorescent Materials)

The benzimidazole (B57391) scaffold is a key component in many molecules developed for advanced materials due to its electronic properties and structural rigidity. mdpi.comnih.gov The incorporation of a thione group and a methylidene substituent in 6-methylidene-1H-benzimidazole-2-thione can further modulate these properties, opening avenues for its use in electronic, optical, and fluorescent materials.

Derivatives of benzimidazole have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as in optical switching and data storage. nih.govresearchgate.net For instance, a study on N-1-sulfonyl substituted 2-substituted benzimidazoles demonstrated that structural modifications can tune their NLO characteristics. nih.govresearchgate.net The presence of the electron-withdrawing thione group and the exocyclic double bond of the methylidene group in this compound could enhance its polarization and lead to significant NLO effects.

Furthermore, the benzimidazole core is a known fluorophore, and its derivatives are explored as fluorescent probes. nih.gov The emission properties are sensitive to the substituents on the benzimidazole ring. The methylidene group, in particular, could be functionalized to create novel fluorescent sensors for detecting specific analytes. Theoretical studies on related heterocyclic systems, such as benzothiazole (B30560) derivatives, have shown that substituent effects can significantly alter their photophysical properties, leading to large Stokes shifts, which are desirable for fluorescent probes. nih.gov

Table 1: Potential Applications in Advanced Materials Science

| Application Area | Potential Role of this compound | Key Structural Features |

| Electronic Materials | Component in organic semiconductors or conductors. | Extended π-conjugation from the benzimidazole ring and methylidene group. |

| Nonlinear Optical (NLO) Materials | Development of materials for optical switching and frequency doubling. | Electron-donating and -withdrawing groups influencing molecular hyperpolarizability. |

| Fluorescent Probes | Design of sensors for metal ions or other analytes. | Tunable fluorescence emission based on substitution. |

Role in Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with N-heterocyclic carbenes (NHCs) emerging as a versatile class of catalysts. nih.govyoutube.com Benzimidazole-2-thiones are important precursors for the synthesis of NHCs. nih.gov The thione group can be converted to a carbene through various chemical transformations.

Given this, this compound could serve as a valuable precursor for novel NHC catalysts. The methylidene group at the 6-position offers a site for further functionalization, allowing for the tuning of the steric and electronic properties of the resulting NHC. This could lead to catalysts with enhanced reactivity, selectivity, and stability for a variety of organic transformations, including benzoin (B196080) condensations, Stetter reactions, and annulations. nih.gov

Moreover, the thione moiety itself can participate in catalytic processes. Thio-containing heterocycles, such as those derived from isothiourea, have been employed in organocatalysis. researchgate.net The sulfur atom can act as a Lewis base or participate in hydrogen bonding interactions, facilitating catalytic cycles.

Table 2: Potential Roles in Catalysis

| Catalysis Type | Potential Role of this compound | Relevant Chemical Transformations |

| N-Heterocyclic Carbene (NHC) Catalysis | Precursor to functionalized NHC catalysts. | Benzoin condensation, Stetter reaction, annulations. |

| Organocatalysis | Direct use as a catalyst or ligand. | Michael additions, acyl transfer reactions. |

Potential as Agrochemicals

Benzimidazole derivatives have a long history of use in agriculture, primarily as fungicides and anthelmintics. mdpi.comnih.gov The mode of action of benzimidazole fungicides often involves the disruption of microtubule assembly in fungal cells. nih.gov The benzimidazole-2-thione scaffold is a known pharmacophore with established antifungal properties. mdpi.comnih.gov

The introduction of a methylidene group at the 6-position of the benzimidazole ring in this compound could lead to new agrochemical candidates with modified activity spectra or improved efficacy. Research on other heterocyclic compounds has shown that such substitutions can significantly impact their biological activity. usda.govsci-hub.se For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated that specific substitutions can lead to potent herbicidal activity. usda.gov

Furthermore, the fungicidal and antibacterial activities of benzimidazole derivatives have been extensively documented. researchgate.netresearchgate.netnih.govnih.govnih.gov The structural features of this compound make it a promising candidate for screening against a wide range of plant pathogens. The thione group is known to be crucial for the biological activity of many related compounds.

Table 3: Potential Agrochemical Applications

| Agrochemical Class | Potential Activity of this compound | Basis for Potential Activity |

| Fungicides | Inhibition of fungal growth in crops. | Known antifungal properties of benzimidazole-2-thiones. nih.gov |

| Herbicides | Control of unwanted plant growth. | Structural analogy to other herbicidal heterocyclic compounds. usda.govsci-hub.se |

| Anthelmintics | Control of parasitic worms in livestock. | Established anthelmintic activity of the benzimidazole scaffold. mdpi.comnih.gov |

Future Research Directions and Academic Translational Potential

Advancements in Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should focus on establishing green methodologies for the synthesis of 6-methylidene-1H-benzimidazole-2-thione and its derivatives, moving away from traditional methods that may involve harsh conditions or toxic reagents.

A plausible green synthetic strategy would involve a two-step process. The first step is the synthesis of a 6-formyl-1H-benzimidazole-2-thione intermediate. This can be achieved through eco-friendly condensation of 3,4-diaminobenzaldehyde (B12967015) with a green thiocarbonyl source, such as ammonium (B1175870) thiocyanate (B1210189) or thiourea, under catalyst-free or mild catalytic conditions. nih.gov The use of water as a solvent, microwave irradiation, or ultrasound assistance can significantly enhance the green credentials of this step by reducing reaction times and energy consumption. wikipedia.orgresearchgate.net

The second step would be the conversion of the formyl group to the target methylidene group. The Wittig reaction is a classic and reliable method for this transformation, reacting the aldehyde with a phosphorus ylide like methylenetriphenylphosphorane. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org To align with green chemistry principles, research could explore catalytic Wittig reactions or the use of milder bases and recyclable reagents. nih.gov Alternative olefination methods, such as the Peterson olefination using α-silylcarbanions, could also be investigated for their stereoselectivity and milder reaction conditions. wikipedia.orgorganic-chemistry.org

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes to this compound

| Step | Reaction | Green Chemistry Aspects | Potential Challenges |

|---|---|---|---|

| 1. Core Synthesis | Condensation of 3,4-diaminobenzaldehyde with a thiocarbonyl source | - Use of water as solvent- Microwave or ultrasound assistance- Catalyst-free or recyclable catalyst | - Solubility of reactants- Potential side reactions |

| 2. Olefination | Wittig Reaction | - Potential for catalytic versions- Use of milder, recyclable bases | - Stoichiometric phosphine (B1218219) oxide byproduct- Harsh bases in traditional methods |

| 2. Olefination | Peterson Olefination | - Stereochemical control- Milder conditions possible | - Availability of silyl (B83357) reagents- Stoichiometric silicon byproducts |

Deeper Elucidation of Structure-Activity/Property Relationships (SAR/SPR)

A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is crucial for unlocking their full potential. The benzimidazole (B57391) scaffold is a well-known pharmacophore present in numerous approved drugs. researchgate.net The substitution pattern on the benzimidazole ring, particularly at the C5 and C6 positions, is known to significantly influence biological activity. researchgate.netnih.gov

The introduction of a methylidene group at the 6-position offers a unique opportunity for SAR studies. This unsaturated moiety can influence the molecule's electronic properties, planarity, and potential for Michael addition reactions, thereby modulating its interaction with biological targets. Future research should involve the synthesis of a library of derivatives with substituents on the methylidene group itself (e.g., 6-(substituted-methylidene)) and on the benzimidazole nitrogen atoms.

These derivatives should be screened against a panel of biological targets, including kinases, topoisomerases, and various microbial enzymes, given the known activities of other benzimidazole-2-thiones. acs.orgresearchgate.net The correlation of substituent effects (e.g., electronic, steric, and hydrophobic) with biological activity will provide a detailed SAR map. For instance, studies on other 6-substituted benzimidazoles have shown that both electron-donating and electron-withdrawing groups can enhance antimicrobial and anticancer activities. nih.govrsc.org

Furthermore, the photophysical properties of these compounds should be investigated. The extended conjugation offered by the 6-methylidene group may lead to interesting fluorescence or phosphorescence characteristics, which could be fine-tuned by substitution. acs.orgclockss.orgnih.gov

Table 2: Proposed Substituent Modifications for SAR/SPR Studies of this compound

| Position of Modification | Proposed Substituents (R) | Rationale for Investigation |

|---|---|---|

| Methylidene Carbon | -CN, -COOR', -CONR'₂ | Investigate the effect of electron-withdrawing groups on reactivity and biological activity. |

| -Aryl, -Heteroaryl | Explore the impact of extended conjugation on photophysical properties and biological interactions. | |

| Benzimidazole N1/N3 | -Alkyl, -Benzyl, -Acyl | Study the influence of N-substitution on solubility, metabolic stability, and target binding. mdpi.comnih.gov |

| -Linkers for bioconjugation | Enable attachment to biomolecules (see section 9.3). |

| Benzene (B151609) Ring (C4, C5, C7) | -F, -Cl, -CH₃, -OCH₃ | Modulate electronic properties and lipophilicity to optimize activity and pharmacokinetic profile. |

Expansion into Novel Bio-conjugate Chemistry

The development of novel bio-conjugates is a rapidly growing field in chemical biology and medicinal chemistry. The this compound scaffold possesses functionalities that could be exploited for covalent attachment to biomolecules such as proteins, peptides, and nucleic acids.

The exocyclic double bond of the methylidene group, if appropriately polarized by substituents, could act as a Michael acceptor for reaction with nucleophilic residues on biomolecules, such as cysteine thiols. Alternatively, the methylidene group could be a precursor for other functionalities. For example, ozonolysis could convert it to a ketone, which could then be used for oxime or hydrazone ligation.

A more versatile approach would be to utilize "click chemistry," a set of highly efficient and bio-orthogonal reactions. researchgate.netnih.gov A propargyl or azido (B1232118) group could be introduced at one of the benzimidazole nitrogen atoms, providing a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov This would allow for the conjugation of the this compound moiety to a wide range of biomolecules that have been tagged with a complementary azide (B81097) or alkyne group. Such bio-conjugates could be valuable as activity-based probes for target identification and validation, or as components of antibody-drug conjugates (ADCs). nih.govnih.gov

Future research in this area should focus on:

Developing synthetic routes to introduce bio-orthogonal handles onto the this compound scaffold.

Investigating the reactivity of the methylidene group towards biological nucleophiles.

Synthesizing and evaluating the properties of bio-conjugates for applications in diagnostics and therapeutics.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical structure of this compound makes it a candidate for applications beyond medicinal chemistry, in various interdisciplinary fields.

Materials Science: The benzimidazole-2-thione moiety can be incorporated into polymers to enhance their thermal stability and modify their optical properties. acs.org The presence of the polymerizable methylidene group in this compound makes it an attractive monomer for the synthesis of novel functional polymers. These polymers could find applications in organic light-emitting diodes (OLEDs), sensors, or as high-performance materials. Furthermore, benzimidazole derivatives are effective ligands for the construction of metal-organic frameworks (MOFs). nih.govrsc.orgrsc.org The specific geometry and electronic properties of this compound could lead to MOFs with unique porous structures and catalytic or sensing capabilities.

Sensor Technology: The benzimidazole scaffold is a common component in chemosensors for the detection of metal ions and anions. The thione group is a soft donor and can selectively bind to heavy metal ions. The photophysical properties of the molecule, which can be modulated by the methylidene group, may change upon ion binding, leading to a colorimetric or fluorometric response. Future work could involve the design and synthesis of sensors based on this scaffold for environmental monitoring or biological imaging.

Catalysis: Benzimidazole derivatives are widely used as ligands for transition metal catalysts. nih.gov The thione sulfur and the imidazole (B134444) nitrogens of this compound can coordinate with metal centers to form stable complexes. nih.gov These complexes could be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic nature of the 6-methylidene group could be used to fine-tune the catalytic activity of the metal center.

Q & A

Q. Basic Research

Disc diffusion assay : Test against H. pylori, S. aureus, or E. coli using nutrient agar plates.

Minimum inhibitory concentration (MIC) : Serial dilution in DMF or DMSO to determine efficacy thresholds.

Molecular docking : AutoDock/Vina to predict binding affinity to urease active sites (PDB: 4H9M) .

How do computational studies resolve contradictions in tautomeric equilibrium data?

Advanced Research

Discrepancies between experimental (e.g., NMR) and computational (DFT) results arise from solvent effects or basis set limitations. Strategies include:

Solvent modeling : Use PCM (Polarizable Continuum Model) in DFT to simulate DMSO environments.

Bond order analysis : Compare C-S bond lengths (experimental: 1.68 Å vs. computed: 1.67–1.71 Å).

Cross-validation : Pair Raman spectroscopy with IR to detect thiol/thione vibrational modes .

What advanced methods predict the enzyme inhibitory mechanisms of these derivatives?

Q. Advanced Research

Molecular dynamics (MD) simulations : Analyze stability of inhibitor-urease complexes over 100-ns trajectories.

Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from hydrophobic/electrostatic interactions.

ADMET profiling : SwissADME or ADMETLab to predict bioavailability, CYP450 inhibition, and hepatotoxicity .

How are antioxidant mechanisms of benzimidazole-2-thione derivatives elucidated?

Q. Advanced Research

In vitro assays : DPPH/ABTS radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

DFT studies : Calculate HOMO-LUMO gaps to predict electron donation capacity.

EPR spectroscopy : Detect stable radical intermediates formed during oxidation .

What strategies address discrepancies in biological activity across studies?

Advanced Research

Contradictions in MIC or IC₅₀ values may stem from assay conditions (e.g., pH, bacterial strain variations). Solutions:

Standardized protocols : Follow CLSI guidelines for antimicrobial testing.

Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate precise EC₅₀ values.

Meta-analysis : Pool data from multiple studies with fixed/random-effects models .

How is crystallographic data utilized to validate synthetic products?

Q. Advanced Research

Single-crystal X-ray diffraction : Resolve bond angles/geometry (e.g., dihedral angles <5° for planarity).

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S⋯H contacts in packing diagrams).

SHELX refinement : Apply full-matrix least-squares methods with R-factor convergence <0.05 .

What safety protocols are critical when handling benzimidazole-2-thiones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.